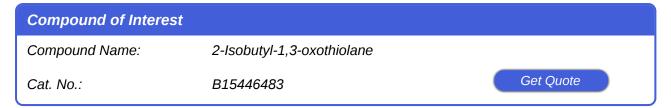


Spectroscopic Profile of 2-Isobutyl-1,3-Oxothiolane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-isobutyl-1,3-oxothiolane**. Due to the limited availability of published experimental data for this specific compound, this report leverages spectroscopic data from analogous structures, including the **1,3-oxothiolane** core and compounds containing the isobutyl moiety, to predict the characteristic spectral features. This guide is intended to support researchers in the identification, characterization, and quality control of **2-isobutyl-1,3-oxothiolane** and related compounds in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for **2-isobutyl-1,3-oxothiolane**. These predictions are based on established chemical shift principles and fragmentation patterns observed in structurally similar molecules.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~5.2 - 5.4	t	~5.0 - 6.0
H-4 (OCH ₂)	~4.2 - 4.4 (1H), ~3.9 - 4.1 (1H)	m	-
H-5 (SCH ₂)	~3.1 - 3.3 (1H), ~2.9 - 3.1 (1H)	m	-
H-1' (CH ₂)	~1.8 - 2.0	m	~7.0
H-2' (CH)	~1.9 - 2.1	m	~6.5
H-3' (CH ₃)	~0.9 - 1.0	d	~6.5

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	~85 - 90
C-4	~70 - 75
C-5	~35 - 40
C-1'	~45 - 50
C-2'	~25 - 30
C-3'	~22 - 24

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)



m/z	Predicted Identity	Relative Intensity
146	[M] ⁺ (Molecular Ion)	Low
103	[M - C ₃ H ₇]+	Moderate
89	[M - C ₄ H ₉] ⁺	High
57	[C ₄ H ₉] ⁺	High
43	[C ₃ H ₇] ⁺	Moderate

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2955 - 2870	C-H stretch	Alkyl (isobutyl)
1465 - 1450	C-H bend	Alkyl (isobutyl)
1385 - 1365	C-H bend (gem-dimethyl)	Isobutyl
1250 - 1000	C-O stretch	Acetal
700 - 600	C-S stretch	Thioether

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of **2-isobutyl-1,3-oxothiolane** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.



¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 12 16 ppm.
- Acquisition Time: 2 4 seconds.
- Relaxation Delay: 1 5 seconds.
- Number of Scans: 16 64.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 200 240 ppm.
- Acquisition Time: 1 2 seconds.
- Relaxation Delay: 2 10 seconds.
- Number of Scans: 1024 4096.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of **2-isobutyl-1,3-oxothiolane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40 400.



Scan Speed: 1000 - 2000 amu/s.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a drop of neat **2-isobutyl-1,3-oxothiolane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film[1].

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

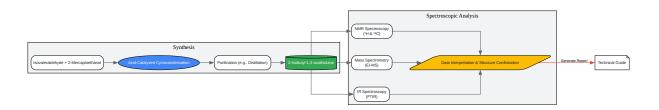
Acquisition Parameters:

- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16 32.
- Mode: Transmittance or Absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound such as **2-isobutyl-1,3-oxothiolane**.





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Fig. 1: General workflow for the synthesis and spectroscopic characterization of **2-isobutyl-1,3-oxothiolane**.

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References

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